![molecular formula C11H8ClN3O5S B5514157 4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide derivatives typically involves condensation reactions. For example, Guo-Biao Cao (2009) described the synthesis of a closely related compound by reacting 5-hydroxy-2-nitrobenzaldehyde with an equimolar quantity of 4-chlorobenzohydrazide in methanol, indicating the practical approach to synthesizing such compounds through condensation reactions (Cao, 2009).

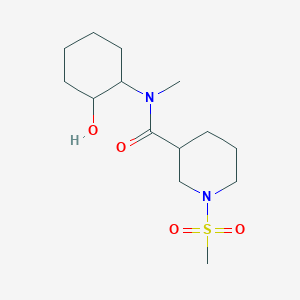

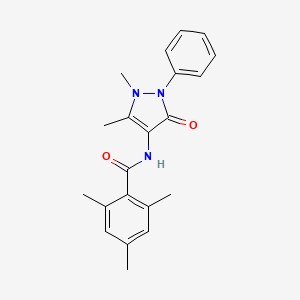

Molecular Structure Analysis

The molecular structure is characterized by specific configurations and intermolecular interactions. For instance, Cao (2009) noted that the molecule exhibits an E configuration about the C=N bond, with a dihedral angle between the two benzene rings of 3.9°, demonstrating the planar nature of such compounds and highlighting the importance of hydrogen bonding in the crystal structure formation (Cao, 2009).

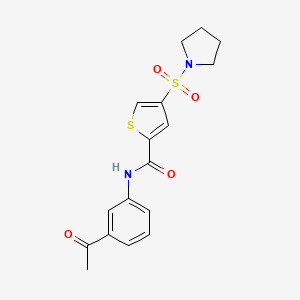

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide derivatives can lead to various products depending on the conditions. Krapivin et al. (1988) discussed the formation of thiosemicarbazones and their cyclization to thiazoles and triazoles, showcasing the compound's reactivity towards forming heterocyclic structures under different conditions (Krapivin, Usova, & Kul'nevich, 1988).

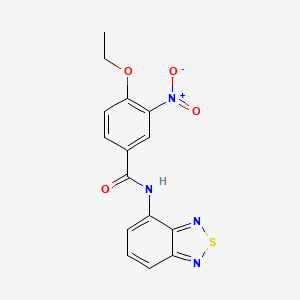

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the compound's behavior in solid form. Salian, Foro, and Gowda (2018) provided insights into the crystal structures and Hirshfeld surface analysis of similar compounds, indicating the impact of substitutions on structural parameters and supramolecular features, which are essential for designing materials with desired physical properties (Salian, Foro, & Gowda, 2018).

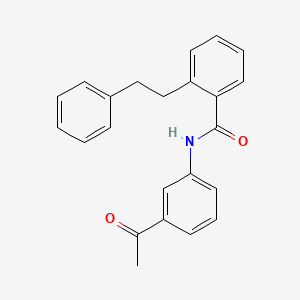

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with various reagents, are vital for applications in synthesis and material science. Suzuki and Mori (1994) explored the ozone-mediated nitration of chloro- and bromo-benzenes, revealing how substituents influence the nitration outcome, which could be related to understanding the reactivity of the 4-Chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide derivatives (Suzuki & Mori, 1994).

Propriétés

IUPAC Name |

4-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O5S/c12-8-1-4-10(5-2-8)21(18,19)14-13-7-9-3-6-11(20-9)15(16)17/h1-7,14H/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTXGVIUUIMAHQ-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)